molecular formula C10H12BrNO2S B1294140 1-((2-Bromophenyl)sulfonyl)pyrrolidine CAS No. 929000-58-8

1-((2-Bromophenyl)sulfonyl)pyrrolidine

Cat. No. B1294140
M. Wt: 290.18 g/mol
InChI Key: CPLBBXUUEOJCKL-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a chemical compound that is part of a broader class of sulfone-containing heterocycles. These compounds are of significant interest due to their diverse pharmacological activities and their utility in various chemical reactions and syntheses. The presence of the sulfonyl group attached to a pyrrolidine ring, along with a bromophenyl moiety, suggests potential utility in medicinal chemistry and synthetic applications.

Synthesis Analysis

The synthesis of related sulfone compounds typically involves the reaction of arylsulfonyl chlorides with substituted pyrroles or indoles, as reported in the synthesis of aryl pyrrolyl and aryl indolyl sulfones . Another approach includes the condensation of sulfonamides with dihydrofuran derivatives using the Clauson-Kaas method . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines can be achieved through an acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols . These methods highlight the versatility of sulfone chemistry in constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of sulfone-containing compounds can be quite complex. For instance, the crystal structure of a related compound, (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide, was determined using X-ray diffraction, revealing a hexagonal space group and specific geometric configurations around the sulfinyl and bromine atoms . Although not the same compound, this study provides insight into the potential structural complexity of bromophenyl sulfone derivatives.

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions. For example, phenyl α-bromovinyl sulfone can undergo cycloadditions with azomethine ylides, leading to polysubstituted pyrrolidine cycloadducts and subsequent aromatization into pyrroles . Additionally, sulfonated tetrahydropyridine derivatives can be accessed through radical reactions involving 1,6-enynes and sulfur dioxide . These reactions demonstrate the reactivity of sulfone compounds and their ability to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((2-Bromophenyl)sulfonyl)pyrrolidine are not explicitly detailed in the provided papers. However, the properties of sulfone compounds, in general, can be inferred from related studies. Sulfones are typically characterized by their stability, resistance to oxidation, and ability to participate in various chemical transformations. The presence of a bromophenyl group may also confer additional reactivity, such as in electrophilic aromatic substitution reactions . The stereoselective behavior of sulfone compounds, as seen in the study of a diltiazem analogue, indicates that chiral centers can significantly influence the biological activity and binding properties of these molecules .

Safety And Hazards

The safety information for “1-((2-Bromophenyl)sulfonyl)pyrrolidine” includes the following hazard statements: H302 and H317 . The precautionary statements include P280 and P305+P351+P338 . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

1-(2-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBBXUUEOJCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649727
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromophenyl)sulfonyl)pyrrolidine

CAS RN

929000-58-8
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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